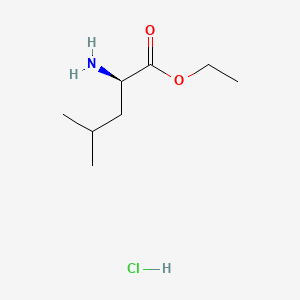

D-Leucine ethyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDPBCEONUCOV-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-65-2 | |

| Record name | D-Leucine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73913-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

D-Leucine ethyl ester hydrochloride synthesis protocol

An In-depth Technical Guide on the Synthesis of D-Leucine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in peptide synthesis and pharmaceutical development.[1] This document details the prevalent synthetic methodologies, including the classic Fischer-Speier esterification and the thionyl chloride-mediated approach. Each protocol is presented with detailed experimental procedures, reagent specifications, and reaction conditions. Quantitative data is summarized in tabular format for ease of comparison and reference. Additionally, this guide includes visual representations of the synthetic pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the chemical transformations and processes involved.

Introduction

This compound is the hydrochloride salt of the ethyl ester of D-leucine, an enantiomer of the naturally occurring L-leucine. Its primary applications lie in its use as a chiral building block in the synthesis of peptides and peptidomimetics for pharmaceutical research and development. The esterification of the carboxylic acid moiety of D-leucine increases its solubility in organic solvents and protects the carboxyl group during peptide coupling reactions. The hydrochloride salt form enhances its stability and ease of handling as a crystalline solid. This guide focuses on the common and effective laboratory-scale synthesis of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73913-65-2 | [1][2] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1][2] |

| Molecular Weight | 195.7 g/mol | [1] |

| Appearance | White powder or crystals | [1] |

| Melting Point | 121 - 127 °C | [1] |

| Optical Rotation | [a]D25 = -18 ± 2º (c=1 in EtOH) | [1] |

| Purity | ≥ 99% | [1] |

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the esterification of D-leucine. The two most common and effective methods are the Fischer-Speier esterification, which involves heating the amino acid in ethanol with a strong acid catalyst, and the use of thionyl chloride in ethanol, which proceeds via an acid chloride intermediate.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5] In the context of amino acid esterification, the acid catalyst also serves to protect the amino group by forming the ammonium salt, preventing unwanted side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-leucine in absolute ethanol.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid. Recrystallization from a suitable solvent system, such as absolute ethanol and diethyl ether, is performed to obtain the pure this compound.[6] The product is then dried under vacuum.

Caption: Fischer-Speier esterification of D-Leucine.

Method 2: Thionyl Chloride-Mediated Esterification

The use of thionyl chloride (SOCl₂) is a highly efficient method for the esterification of amino acids.[7][8] Thionyl chloride reacts with the alcohol to in-situ generate the acid catalyst (HCl) and also activates the carboxylic acid by forming an acyl chloride intermediate, which is then readily attacked by the alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend D-leucine in absolute ethanol.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.[7] An excess of thionyl chloride is typically used.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 1-3 hours).[9]

-

Work-up: Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.

-

Purification: The resulting crude product can be purified by washing with anhydrous diethyl ether and then recrystallized from a mixture of ethanol and ether to yield the pure this compound.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 73913-65-2 | FL49653 [biosynth.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Properties of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride, also known as D-Leucine ethyl ester hydrochloride, is a derivative of the essential amino acid D-leucine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of peptide-based pharmaceuticals and nutraceuticals. Its specific stereochemistry and modified carboxyl group offer unique properties that are leveraged in various research and development applications, from studying enzyme catalysis to enhancing the bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | This compound, D-Leu-OEt·HCl | [1] |

| CAS Number | 73913-65-2 | [1] |

| Appearance | White crystalline powder | Chem-Impex |

| Melting Point | 124 °C | [1] |

| Optical Rotation | [a]D25 = -18 ± 2º (c=1 in EtOH) | Chem-Impex |

Molecular and Computed Properties

| Property | Value | Reference(s) |

| Molecular Formula | C8H18ClNO2 | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| Exact Mass | 195.1026065 Da | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

Experimental Protocols

Synthesis of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride

A standard method for the synthesis of amino acid ethyl ester hydrochlorides is through the Fischer esterification of the corresponding amino acid in the presence of ethanolic hydrogen chloride. The following protocol is a representative procedure adapted for the synthesis of the title compound.[3]

Materials:

-

(R)-2-amino-4-methylpentanoic acid (D-Leucine)

-

Absolute ethanol

-

Dry hydrogen chloride gas or thionyl chloride

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend (R)-2-amino-4-methylpentanoic acid in absolute ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation, or alternatively, add thionyl chloride dropwise.

-

Remove the flask from the ice bath and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude solid from a minimal amount of hot absolute ethanol by the slow addition of anhydrous diethyl ether, followed by cooling.

-

Collect the purified crystals by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Synthesis Workflow

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Chiral Separation

The enantiomeric purity of (R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride can be determined using chiral HPLC. A representative method for the separation of leucine enantiomers is described below.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., Astec® CHIROBIOTIC® T)

Mobile Phase:

-

A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Detection: UV at 205 nm

-

Injection volume: 10 µL

-

Sample preparation: Dissolve the sample in the mobile phase.

Analytical Workflow for HPLC

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a triplet for the ethyl ester's methyl group, a quartet for the ethyl ester's methylene group, signals for the methine and methylene protons of the leucine backbone, and a doublet for the diastereotopic methyl groups of the isobutyl side chain. The amino protons may appear as a broad signal.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the alpha-carbon, the carbons of the isobutyl side chain, and the carbons of the ethyl ester group.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. The mass spectra of D- and L-enantiomers are identical.[4] For leucine ethyl ester, characteristic fragmentation would involve the loss of the ethoxy group (-OCH2CH3) and cleavage at the alpha-carbon.[5]

Biological Context: Role in mTOR Signaling

Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7] While most studies focus on the L-enantiomer, the general mechanism of mTOR activation by amino acids provides a relevant biological context. The mTOR pathway integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis.[8] Leucine plays a critical role in signaling amino acid availability to mTORC1 (mTOR complex 1).[6] Activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[9]

Leucine's Role in mTOR Signaling

Applications in Research and Drug Development

(R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride is utilized in several key areas:

-

Pharmaceutical Development: It serves as a chiral building block in the synthesis of complex organic molecules and peptide-based drugs. Its specific stereochemistry is often crucial for the biological activity of the final product.

-

Nutritional Supplements: As a derivative of leucine, it is explored in the formulation of dietary supplements aimed at enhancing muscle protein synthesis and recovery.

-

Biochemical Research: This compound is used as a tool to study amino acid metabolism, transport mechanisms, and the stereospecificity of enzymatic reactions.

-

Cosmetic Formulations: It can be found in cosmetic products, potentially acting as a skin-conditioning agent.

Conclusion

(R)-2-amino-4-methylpentanoic acid ethyl ester hydrochloride is a valuable compound for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Its well-defined physicochemical properties, along with established protocols for its synthesis and analysis, make it a versatile tool for a range of applications. Understanding its role in fundamental biological pathways such as mTOR signaling further enhances its importance in the development of new therapeutic and nutritional interventions. This guide provides a foundational resource to support the effective utilization of this compound in scientific research and development.

References

- 1. This compound | 73913-65-2 | FL49653 [biosynth.com]

- 2. ethyl (2R)-2-amino-4-methylpentanoate hydrochloride | C8H18ClNO2 | CID 11600850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Leucine Ethyl Ester Hydrochloride

CAS Number: 73913-65-2

This technical guide provides a comprehensive overview of D-Leucine ethyl ester hydrochloride, a key building block in synthetic chemistry with significant applications in pharmaceutical development, nutritional science, and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, supported by experimental protocols and pathway diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of D-leucine, a non-proteinogenic stereoisomer of the essential amino acid L-leucine. The presence of the D-enantiomer confers unique properties, including increased resistance to enzymatic degradation, making it a valuable component in the design of more stable peptide-based therapeutics.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 73913-65-2 | [3][4] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [3][4] |

| Molecular Weight | 195.7 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 121 - 127 °C | [3] |

| Optical Rotation | [α]D25 = -18 ± 2º (c=1 in EtOH) | [3] |

| Purity | ≥ 99% | [3] |

| Solubility | Soluble in water. Its solubility in various solvents allows for easy incorporation into formulations. | [3][5] |

| Storage Conditions | Store at 0-8°C. | [3] |

Synthesis and Formulation

The synthesis of this compound is typically achieved through the esterification of D-leucine. A general and effective method involves the reaction of the amino acid with ethanol in the presence of a catalyst, such as thionyl chloride or by bubbling dry hydrogen chloride gas through the alcoholic solution.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of amino acid ethyl ester hydrochlorides.

Materials:

-

D-Leucine

-

Absolute Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂) or Dry Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Leucine in absolute ethanol.

-

Esterification:

-

Method A (Thionyl Chloride): Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Method B (HCl Gas): Bubble dry hydrogen chloride gas through the ethanolic suspension of D-Leucine until the solution is saturated. Stopper the flask and stir at room temperature overnight.

-

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be recrystallized from a mixture of absolute ethanol and anhydrous diethyl ether to yield pure this compound as a white solid.

-

Drying: Dry the purified product under vacuum.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 73913-65-2 | FL49653 [biosynth.com]

- 5. L-Leucine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to D-Leucine Ethyl Ester Hydrochloride: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Leucine ethyl ester hydrochloride, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document details its physicochemical properties, provides step-by-step experimental protocols for its synthesis and subsequent use in peptide coupling, and illustrates the experimental workflow.

Core Physicochemical and Analytical Data

This compound is the hydrochloride salt of the ethyl ester of D-leucine, a non-proteinogenic stereoisomer of the essential amino acid L-leucine. Its esterified carboxyl group and protected amino group (as a hydrochloride salt) make it an ideal starting material for the controlled, stepwise elongation of peptide chains. The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Weight | 195.69 g/mol | [1] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1] |

| CAS Number | 73913-65-2 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 124 °C | [1] |

| Solubility | Soluble in water and alcohols | |

| Storage Conditions | 2-8°C, keep dry, under inert gas | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in dipeptide synthesis. These protocols are based on established chemical principles and can be adapted by researchers for their specific needs.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from D-Leucine using the Fischer esterification method, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3][4]

Materials:

-

D-Leucine

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-Leucine (1 equivalent) in an excess of absolute ethanol.

-

Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or bubble dry hydrogen chloride gas through the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the excess ethanol using a rotary evaporator.

-

Purification: The crude product, this compound, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then precipitate the product by the slow addition of diethyl ether.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Dipeptide Synthesis using this compound

This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-D-Alanine) with this compound to form a dipeptide. The coupling is mediated by dicyclohexylcarbodiimide (DCC).[5][6][7]

Materials:

-

This compound

-

N-Boc-D-Alanine (or another N-protected amino acid)

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Neutralization of Hydrochloride: Dissolve this compound (1 equivalent) in anhydrous DCM or CHCl₃ in a round-bottom flask. Cool the solution in an ice bath and add triethylamine or N-methylmorpholine (1 equivalent) dropwise to neutralize the hydrochloride salt and free the amino group. Stir for 15-30 minutes.

-

Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-D-Alanine (1 equivalent) in anhydrous DCM or CHCl₃.

-

Coupling Reaction: Add the solution of N-Boc-D-Alanine to the flask containing the neutralized D-Leucine ethyl ester. To this mixture, add a solution of DCC (1.1 equivalents) in DCM or CHCl₃ dropwise at 0°C.

-

Reaction Progression: Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Work-up: Filter off the precipitated DCU. Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be further purified by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the overall workflow of the peptide synthesis process described in the experimental protocols.

Caption: Fischer Esterification of D-Leucine.

Caption: Solution-Phase Dipeptide Synthesis Workflow.

References

- 1. This compound | 73913-65-2 | FL49653 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. peptide.com [peptide.com]

- 6. japer.in [japer.in]

- 7. bachem.com [bachem.com]

An In-depth Technical Guide to the Melting Point of D-Leucine Ethyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the melting point of D-Leucine ethyl ester hydrochloride, a crucial physical property for researchers, scientists, and professionals in drug development. The document details reported melting point values, outlines the standard experimental protocol for its determination, and presents logical workflows and relationships through diagrams.

Physicochemical Properties of this compound

This compound is an amino acid derivative used as a building block in peptide synthesis.[1] Its purity and physical characteristics, such as melting point, are critical indicators of quality for applications in pharmaceutical and biochemical research.

Data Presentation

The melting point of this compound has been reported by various suppliers. A summary of these values is presented below. For comparative purposes, the melting point of its enantiomer, L-Leucine ethyl ester hydrochloride, is also included.

| Compound | Reported Melting Point (°C) | Source |

| This compound | 121 - 127 °C | Chem-Impex[1], AKSci[2] |

| This compound | 124 °C | Biosynth[3] |

| L-Leucine ethyl ester hydrochloride | 134 - 138 °C | Thermo Scientific Chemicals[4] |

| L-Leucine ethyl ester hydrochloride | 134 - 136 °C | Chem-Impex[5], Chengdu Baishixing[6] |

| L-Leucine ethyl ester hydrochloride | 134 - 137 °C | Fisher Scientific[7] |

Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique used to assess its purity. The following protocol describes the capillary melting point method, a widely accepted standard.

Objective: To determine the melting point range of a solid crystalline sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under a vacuum.

-

Place a small amount of the sample onto a clean, dry watch glass.

-

Use a mortar and pestle to finely powder the crystalline sample. A fine powder ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Melting Point Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a starting temperature approximately 15-20°C below the expected melting point (based on the data in Table 1).

-

Set the heating rate (ramp rate) to 1-2°C per minute. A slow ramp rate is crucial for an accurate determination.

-

-

Observation and Measurement:

-

Begin heating the sample.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the sample.

-

-

Post-Analysis:

-

Allow the apparatus to cool completely before performing another measurement.

-

Perform the determination in triplicate to ensure reproducibility and report the average range.

-

A general workflow for this experimental protocol is visualized in the diagram below.

Structure-Property Relationships

The physicochemical properties of this compound, including its melting point, are directly influenced by its molecular structure. The presence of an ionic hydrochloride group, the ester functional group, and the stereochemistry of the chiral center all contribute to the crystalline lattice energy and, consequently, the temperature at which the solid transitions to a liquid.

The diagram below illustrates the logical relationship between the compound's structural features and its observed physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 73913-65-2 this compound AKSci V1712 [aksci.com]

- 3. This compound | 73913-65-2 | FL49653 [biosynth.com]

- 4. L-Leucine ethyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. bsxaminoacid.com [bsxaminoacid.com]

- 7. L-Leucine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]

Solubility Profile of D-Leucine Ethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Leucine ethyl ester hydrochloride in water and common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document summarizes the available qualitative information and presents a general experimental protocol for determining the precise solubility in a laboratory setting.

Introduction

This compound is a derivative of the essential amino acid D-leucine. It is utilized as a building block in peptide synthesis and is of interest to researchers in drug development and nutritional science. Understanding its solubility is critical for its effective use in various experimental and formulation contexts. This guide aims to provide a foundational understanding of its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1] |

| Molecular Weight | 195.7 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 121 - 127 °C | [1] |

| Optical Rotation | [α]D25 = -18 ± 2º (c=1 in EtOH) | [1] |

Solubility Data

While precise quantitative solubility data for this compound is not widely published, qualitative descriptions and information on analogous compounds provide valuable insights. Table 2 summarizes the available qualitative solubility information. It is important to note that the L-enantiomer, L-Leucine ethyl ester hydrochloride, is reported to be soluble in water, and it is highly probable that the D-enantiomer exhibits similar solubility.

Table 2: Qualitative Solubility of this compound and its L-Enantiomer

| Solvent | Qualitative Solubility | Compound | Reference |

| Water | Soluble | L-Leucine ethyl ester hydrochloride | [2] |

| Various Solvents | Allows for easy incorporation into formulations | This compound | [1] |

| Ethanol | Soluble (based on recrystallization) | L-Leucine ethyl ester hydrochloride |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials

-

This compound

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment)

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze using an HPLC system with a suitable detector (e.g., UV or ELSD). A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Gravimetric Method: Accurately weigh the filtered solution, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/100mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

Purifying D-Leucine Ethyl Ester Hydrochloride: A Technical Guide to Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of D-Leucine ethyl ester hydrochloride via recrystallization. The focus is on providing actionable experimental protocols and clear data presentation to aid researchers in obtaining a high-purity final product. D-Leucine and its derivatives are crucial chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Ensuring the enantiomeric and chemical purity of these intermediates is paramount for the successful development of novel therapeutics. Recrystallization remains a fundamental and highly effective technique for achieving the stringent purity requirements of the pharmaceutical industry.

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. By carefully selecting the solvent and controlling the cooling process, the target compound can be induced to crystallize out of the solution in a purer form, leaving the impurities behind in the mother liquor.

For amino acid esters like this compound, a common and effective approach involves the use of a binary solvent system. Typically, a polar solvent in which the compound is soluble (e.g., an alcohol) is used to dissolve the crude product. Subsequently, a less polar "anti-solvent" (e.g., diethyl ether) is introduced to reduce the overall solubility of the target compound, thereby promoting crystallization.

Solvent Selection and Solubility

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. While specific solubility data for this compound is not extensively published, information on the closely related L-enantiomer and other amino acid ester hydrochlorides provides a strong basis for solvent selection.

Key Solvent Systems:

-

Alcohol/Ether Mixtures: The most frequently cited solvent system for the recrystallization of leucine ethyl ester hydrochloride is a combination of a short-chain alcohol and diethyl ether.[1] Ethanol and methanol are commonly used as the primary dissolving solvent, while diethyl ether serves as the anti-solvent.

-

Alcohol/Toluene Mixtures: In some instances, toluene has been used in conjunction with an alcohol.[1]

General Solubility Characteristics:

-

Soluble in: Water, Methanol, Ethanol.

-

Slightly Soluble to Insoluble in: Diethyl ether, Toluene, Hexanes.

The general strategy involves dissolving the crude this compound in a minimal amount of warm alcohol and then inducing crystallization by the slow addition of diethyl ether.

Experimental Protocols

The following protocols are representative procedures for the recrystallization of this compound, derived from established methods for similar compounds.[1] Researchers should consider these as a starting point and may need to optimize parameters such as solvent volumes and temperatures for their specific sample.

Protocol 1: Recrystallization from Ethanol and Diethyl Ether

This is the most common and generally effective method.

Materials and Equipment:

-

Crude this compound

-

Absolute Ethanol

-

Anhydrous Diethyl Ether

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal volume of absolute ethanol with stirring. Gently warm the mixture to 40-50°C to facilitate complete dissolution. It is crucial to use the minimum amount of solvent necessary to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.

-

Crystallization: Allow the solution to cool to room temperature. Begin the slow, dropwise addition of anhydrous diethyl ether while stirring. Continue adding the ether until the solution becomes faintly turbid, indicating the onset of crystallization.

-

Cooling and Crystal Growth: Once turbidity is observed, cease the addition of ether and place the flask in an ice bath (0-4°C) to promote further crystallization.[1] Allow the mixture to stand for at least one hour, or until crystal formation appears complete.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any residual mother liquor.[1]

-

Drying: Dry the purified crystals under vacuum. The melting point of pure L-Leucine ethyl ester hydrochloride is reported to be in the range of 134-138°C, which can be used as an indicator of purity.

Protocol 2: Recrystallization from Methanol and Diethyl Ether

This protocol is an alternative to using ethanol and may be advantageous depending on the specific impurity profile.

Procedure:

The procedure is analogous to Protocol 1, with the substitution of methanol for ethanol as the primary solvent.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the recrystallization of amino acid ethyl ester hydrochlorides. Note that specific values for this compound may vary.

| Parameter | Value/Range | Notes |

| Primary Solvent | Absolute Ethanol or Methanol | The choice may depend on the specific impurities. |

| Anti-Solvent | Anhydrous Diethyl Ether | Added slowly to induce crystallization. |

| Dissolution Temp. | 40-50°C | Gentle warming is sufficient. |

| Crystallization Temp. | 0-4°C | Cooling in an ice bath promotes higher yield. |

| Cooling Time | 1-2 hours | Longer times can improve crystal growth and yield. |

Table 1: Typical Recrystallization Parameters

| Property | Crude Product | Recrystallized Product |

| Appearance | Off-white to yellowish solid | White crystalline powder |

| Purity (Typical) | 85-95% | >99% |

| Yield (Typical) | N/A | 80-95% |

| Melting Point | Broad range | Sharp, within 1-2°C of the literature value |

Table 2: Expected Outcomes of Recrystallization

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Caption: General workflow for the recrystallization of this compound.

Conclusion

Recrystallization is a powerful and essential technique for the purification of this compound. The use of an alcohol/ether solvent system, coupled with controlled cooling, can effectively remove impurities and yield a product of high purity. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their purification processes, ensuring the quality of this critical chiral building block for pharmaceutical and chemical synthesis.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of D-Leucine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for D-Leucine ethyl ester hydrochloride. Due to the scarcity of readily available, experimentally confirmed NMR data for the D-enantiomer, this guide utilizes data for its enantiomer, L-Leucine ethyl ester hydrochloride. In achiral solvents, the ¹H and ¹³C NMR spectra of enantiomers are identical. This document presents the available spectral data in a structured format, outlines a detailed experimental protocol for acquiring such data, and includes a visualization of the general NMR workflow.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Leucine ethyl ester hydrochloride. These values are based on computational models and data from similar structures and should be considered as estimations.

Table 1: Predicted ¹H NMR Data for Leucine Ethyl Ester Hydrochloride

| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| 1 | 1.29 | t | 7.1 |

| 2 | 4.23 | q | 7.1 |

| 4 | 4.05 | t | 7.0 |

| 5a | 1.80 | m | - |

| 5b | 1.70 | m | - |

| 6 | 1.95 | m | - |

| 7 | 0.96 | d | 6.5 |

| 8 | 0.95 | d | 6.5 |

| NH₃⁺ | 8.5 (broad s) | s | - |

Note: The chemical shift of the amine protons (NH₃⁺) can be highly variable and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data for Leucine Ethyl Ester Hydrochloride

| Atom Number | Chemical Shift (δ) [ppm] |

| 1 | 14.1 |

| 2 | 62.5 |

| 3 | 171.0 |

| 4 | 51.5 |

| 5 | 40.0 |

| 6 | 24.8 |

| 7 | 22.5 |

| 8 | 22.0 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. Other suitable deuterated solvents include deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the appropriate volume of the deuterated solvent.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Mandatory Visualization

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

References

Spectroscopic Analysis of D-Leucine Ethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of D-Leucine ethyl ester hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound. This compound is a derivative of the essential amino acid D-leucine, frequently utilized as a building block in peptide synthesis and various pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73913-65-2 | [1][2] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1][2] |

| Molecular Weight | 195.7 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 121 - 127 °C | [1] |

| Optical Rotation | [α]D25 = -18 ± 2º (c=1 in EtOH) | [1] |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on available information for closely related compounds, such as its L-enantiomer. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands as detailed in Table 2.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400-2400 | N-H⁺ (Ammonium) | Broad absorption due to the stretching of the protonated amine. |

| ~2960-2870 | C-H (Alkyl) | Stretching vibrations of the isobutyl and ethyl groups. |

| ~1740 | C=O (Ester) | Strong absorption due to the carbonyl stretch. |

| ~1580 | N-H (Amine) | Bending vibration of the primary amine. |

| ~1200 | C-O (Ester) | Stretching vibration of the ester C-O bond. |

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the chirality of this compound, its NMR spectra will be identical to its L-enantiomer, L-Leucine ethyl ester hydrochloride.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | t | 1H | α-CH |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.7 | m | 1H | γ-CH |

| ~1.5 | m | 2H | β-CH₂ |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ~0.9 | d | 6H | δ-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~62 | -OCH₂CH₃ |

| ~52 | α-CH |

| ~40 | β-CH₂ |

| ~25 | γ-CH |

| ~22, 21 | δ-CH₃ |

| ~14 | -OCH₂CH₃ |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would typically be acquired for the free base, D-Leucine ethyl ester.

Table 5: Expected Mass Spectrometry Data for D-Leucine Ethyl Ester

| m/z | Ion |

| 160.13 | [M+H]⁺ |

| 159.12 | [M]⁺ |

| 86.09 | [M - COOC₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr): The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Acquisition: A standard proton experiment is performed.

-

¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed.

-

Technique: Electrospray Ionization (ESI) is a common technique for this type of compound.

-

Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow for structural confirmation.

References

A Technical Guide to High-Purity D-Leucine Ethyl Ester Hydrochloride for Researchers and Drug Development Professionals

An in-depth guide for researchers, scientists, and drug development professionals on sourcing, characteristics, and applications of high-purity D-Leucine ethyl ester hydrochloride.

Introduction

This compound is a derivative of the essential amino acid D-leucine, increasingly utilized in pharmaceutical and biochemical research. Its application spans from being a crucial building block in the synthesis of novel peptides and peptidomimetics to its use in metabolic studies. This guide provides a comprehensive overview of high-purity this compound, including reputable suppliers, key quality parameters, and a detailed experimental protocol for its use in peptide synthesis.

Sourcing High-Purity this compound

Ensuring the quality and purity of starting materials is paramount in research and drug development. Several reputable chemical suppliers offer high-purity this compound, catering to the stringent requirements of the scientific community. When selecting a supplier, it is crucial to consider factors such as purity specifications, availability of analytical data (e.g., Certificate of Analysis), and customer support.

Below is a summary of prominent suppliers and their typical product specifications.

Quantitative Data and Physical Properties

For ease of comparison, the following table summarizes the key quantitative data for this compound available from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.

| Property | Typical Specification | Supplier Example(s) |

| Purity | ≥98% to ≥99% | Chem-Impex, Biosynth |

| CAS Number | 73913-65-2 | All listed suppliers |

| Molecular Formula | C₈H₁₇NO₂·HCl | All listed suppliers |

| Molecular Weight | 195.69 g/mol | All listed suppliers |

| Melting Point | 121-127 °C | Chem-Impex, Biosynth |

| Appearance | White to off-white powder or crystalline solid | Most suppliers |

| Optical Rotation | [α]²⁰/D ~ -18° (c=1 in EtOH) | Chem-Impex |

| Storage Conditions | 2-8°C, under inert gas | Biosynth, Chem-Impex |

Experimental Protocols: Solution-Phase Peptide Coupling

This compound is a common building block in solution-phase peptide synthesis. The following is a detailed methodology for a standard peptide coupling reaction using a carbodiimide coupling agent.

Objective: To synthesize a dipeptide by coupling an N-protected amino acid with this compound.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and appropriate visualization method (e.g., ninhydrin stain)

Procedure:

-

Preparation of the Amine Component:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.

-

Stir the reaction mixture at 0°C for 15-20 minutes.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool this solution to 0°C.

-

Add DCC or EDC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Stir the activation mixture at 0°C for 30 minutes.

-

-

Coupling Reaction:

-

Add the activated carboxylic acid mixture to the free amine solution of D-Leucine ethyl ester at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the protected dipeptide.

-

Visualization of Relevant Pathways

To provide context for the biological and chemical applications of this compound, the following diagrams illustrate a key metabolic pathway for D-amino acids and a common workflow in peptide synthesis.

An In-depth Technical Guide to the Safety of D-Leucine Ethyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the available safety data for D-Leucine ethyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited publicly available safety and toxicological data for the D-enantiomer, this guide summarizes the known physical and chemical properties and outlines general safety precautions. It is crucial to handle this compound with care, as with any chemical substance, even in the absence of a formal hazard classification.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 73913-65-2 | [1][2] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [1][2] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 121 - 127 °C | [2] |

| Optical Rotation | [a]D25 = -18 ± 2º (c=1 in EtOH) | [2] |

| Purity | ≥ 99% | [2] |

Hazard Identification and Classification

As of the latest available information, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, this does not imply that the substance is completely harmless. The absence of a classification may be due to a lack of comprehensive toxicological data.

References

Methodological & Application

Application Notes and Protocols for the Use of D-Leucine Ethyl Ester Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug design and development to enhance proteolytic stability and modulate biological activity.[1] D-Leucine, a non-proteinogenic amino acid, is of particular interest due to its hydrophobicity and potential to influence peptide conformation. This document provides detailed application notes and protocols for the use of D-Leucine ethyl ester hydrochloride in solid-phase peptide synthesis (SPPS).

It is critical to note that this compound cannot be directly used in standard Fmoc- or Boc-based solid-phase peptide synthesis. The ethyl ester protects the C-terminus, preventing its activation and coupling to the resin-bound amino group. Furthermore, the free α-amino group would lead to uncontrolled polymerization. Therefore, this compound must first be converted to a suitably Nα-protected derivative, typically Fmoc-D-Leu-OH, prior to its use as a building block in SPPS.

These notes will first detail the conversion of this compound to Fmoc-D-Leu-OH and then provide a comprehensive protocol for its incorporation into a peptide sequence via automated SPPS.

Conversion of this compound to Fmoc-D-Leu-OH

To be utilized in Fmoc-SPPS, the ethyl ester protecting group of this compound must be hydrolyzed, and the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Hydrolysis of Ethyl Ester

This protocol outlines the saponification of the ethyl ester to yield free D-Leucine.

Materials:

-

This compound

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Ethanol

-

pH meter or pH paper

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a 1:1 mixture of ethanol and deionized water in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add 1 M NaOH solution while stirring. Monitor the pH and continue adding base until the pH reaches approximately 12-13.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the completion of the hydrolysis by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 6-7 with 1 M HCl.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution containing D-Leucine can be used directly in the next step or lyophilized to obtain solid D-Leucine.

Experimental Protocol: Fmoc Protection

This protocol details the Nα-Fmoc protection of D-Leucine.[2]

Materials:

-

D-Leucine (from the previous step)

-

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve D-Leucine in a 10% aqueous solution of sodium bicarbonate. Stir until completely dissolved.[2]

-

In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

-

Add the Fmoc-OSu solution portion-wise to the stirring D-Leucine solution at room temperature over 30 minutes.[2]

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[2]

-

Once the reaction is complete, remove the acetone using a rotary evaporator.[2]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-D-Leu-OH will form.[2]

-

Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[2]

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Fmoc-D-Leu-OH as a white solid.[2]

-

The crude product can be further purified by recrystallization to achieve high purity suitable for SPPS.[2]

Caption: Workflow for the conversion of this compound to Fmoc-D-Leu-OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Leu-OH

The following is a general protocol for the incorporation of Fmoc-D-Leu-OH into a peptide sequence using an automated peptide synthesizer.

Materials and Reagents

-

Fmoc-D-Leu-OH

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected L-amino acids

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents: HCTU, HATU, or HBTU

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvent: DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Experimental Protocol: Automated SPPS

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[3]

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution for 3-5 minutes.

-

Drain the solution.

-

Repeat the deprotection treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Incorporation of Fmoc-D-Leu-OH):

-

In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 equivalents), a coupling reagent (e.g., HCTU, 2.9 equivalents), and an activation base (e.g., DIPEA, 6 equivalents) in DMF.

-

Add the activated Fmoc-D-Leu-OH solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for the recommended time (see Table 1).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-D-Leu-OH.

Quantitative Data

The choice of coupling reagent is crucial for achieving high coupling efficiency, especially for sterically hindered amino acids like D-leucine.[5]

Table 1: Comparison of Coupling Reagents for Fmoc-D-Leu-OH Incorporation

| Coupling Reagent | Coupling Time (min) | Representative Crude Purity (%) | Representative Yield (%) | Notes |

| HCTU | 20 - 45 | ~90-95% | ~85-90% | High efficiency and good racemization suppression. |

| HATU | 20 - 45 | >95% | >90% | Highly efficient, especially for difficult couplings. |

| HBTU | 30 - 60 | ~85-90% | ~80-85% | A standard and cost-effective option. |

| DIC/Oxyma | 20 - 60 | ~80-85% | ~75-80% | Lower risk of racemization, suitable for sensitive amino acids.[3] |

Note: The values presented are representative and can vary based on the peptide sequence, resin, and specific synthesizer conditions.

Table 2: Purity and Yield of a D-Leucine Containing Peptide (B1OS-D-L)

| Peptide | Sequence | Crude Purity (by RP-HPLC) | Final Yield |

| B1OS-D-L | GFL(d-L)LKVGSKLKECL | >95% | Not specified |

Data sourced from a study on a novel peptide from Odorrana schmackeri.[1]

Challenges and Side Reactions

The incorporation of D-amino acids can present some challenges in SPPS.

-

Racemization: Although D-amino acids are themselves chiral, the activation step can sometimes lead to epimerization, especially with certain coupling reagents and longer activation times. The use of aminium-based coupling reagents like HATU and HCTU is generally recommended to minimize this risk.[5][6]

-

Steric Hindrance: The bulky isobutyl side chain of leucine, in either D- or L-configuration, can lead to slower coupling kinetics.[5] For difficult couplings, a double coupling protocol or the use of a more reactive coupling agent may be necessary.

-

Aggregation: Peptides containing hydrophobic residues like leucine are prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection steps. The use of pseudoproline dipeptides or other structure-breaking derivatives can help to mitigate this issue.

-

Diketopiperazine Formation: This is a common side reaction, particularly when proline or another N-methylated amino acid is loaded onto the resin, but can also occur with other dipeptide sequences at the N-terminus of the growing chain.[7]

Conclusion

While this compound is not directly applicable in standard solid-phase peptide synthesis, it serves as a valuable starting material for the synthesis of Fmoc-D-Leu-OH. The protocols provided herein offer a comprehensive guide for the conversion of the ethyl ester hydrochloride to the Fmoc-protected amino acid and its subsequent successful incorporation into peptide sequences. Careful selection of coupling reagents and optimization of reaction conditions are crucial to achieving high yields and purity of the final D-leucine-containing peptide. The resulting peptides with enhanced stability are valuable tools for research and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mesalabs.com [mesalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

D-Leucine Ethyl Ester Hydrochloride: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction

D-leucine ethyl ester hydrochloride is a valuable and readily available chiral building block derived from the unnatural D-enantiomer of the amino acid leucine. Its inherent stereochemistry, coupled with the synthetically versatile ethyl ester and the amine hydrochloride functionalities, makes it a powerful tool for the stereoselective synthesis of complex chiral molecules. This application note provides an overview of its applications, detailed experimental protocols for its use in diastereoselective reactions, and quantitative data to guide researchers, scientists, and drug development professionals in leveraging this compound for asymmetric synthesis.

The primary utility of this compound lies in its role as a chiral precursor and a chiral auxiliary. As a precursor, the molecule's stereocenter is incorporated into the final product's backbone. As an auxiliary, it is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and can be recovered. The sterically demanding isobutyl side chain of the leucine moiety plays a crucial role in inducing facial selectivity in reactions at adjacent prochiral centers.

Application 1: Diastereoselective Synthesis of β-Lactams

One of the significant applications of this compound is in the diastereoselective synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. In this context, the chiral amino acid ester is first converted into a chiral imine, which then undergoes a Staudinger cycloaddition with a ketene. The stereochemistry of the resulting β-lactam is controlled by the D-leucine-derived chiral auxiliary.

Logical Workflow for Diastereoselective β-Lactam Synthesis

Caption: Workflow for β-lactam synthesis using a D-leucine-derived chiral auxiliary.

Quantitative Data for a Representative β-Lactam Synthesis

| Product | Diastereomeric Excess (de) | Yield (%) |

| (3R,4S)-1-((R)-1-ethoxy-4-methyl-1-oxopentan-2-yl)-3-phenoxy-4-phenylazetidin-2-one | >95% | 75 |

| (3R,4S)-1-((R)-1-ethoxy-4-methyl-1-oxopentan-2-yl)-3-azido-4-phenylazetidin-2-one | >95% | 82 |

Experimental Protocol: Synthesis of a Chiral β-Lactam Precursor

Step 1: Formation of the Chiral Imine

-

To a solution of this compound (1.96 g, 10 mmol) in dichloromethane (50 mL) is added triethylamine (1.4 mL, 10 mmol) at 0 °C. The mixture is stirred for 30 minutes.

-

Anhydrous magnesium sulfate (5 g) is added, followed by the dropwise addition of benzaldehyde (1.02 mL, 10 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: Staudinger [2+2] Cycloaddition

-

The crude imine from the previous step is dissolved in anhydrous dichloromethane (50 mL) and cooled to -78 °C under a nitrogen atmosphere.

-

A solution of phenoxyacetyl chloride (1.52 mL, 11 mmol) in dichloromethane (20 mL) is added dropwise.

-

Triethylamine (1.67 mL, 12 mmol) is then added dropwise over 30 minutes, and the reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (50 mL).

-

The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired β-lactam as a white solid.

Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound serves as a precursor for the synthesis of valuable chiral ligands, particularly phosphine ligands, which are widely used in transition-metal-catalyzed asymmetric reactions. The synthesis typically involves the reduction of the ester to the corresponding amino alcohol (D-leucinol), followed by further functionalization.

Logical Workflow for Chiral Phosphine Ligand Synthesis

Caption: Synthetic route to chiral phosphine ligands from D-leucine ethyl ester.

Quantitative Data for a Representative Chiral Ligand Synthesis

| Intermediate/Product | Reaction Step | Yield (%) |

| D-Leucinol | Reduction of D-leucine ethyl ester | 90 |

| N-Boc-D-leucinol | Boc-protection | 98 |

| (R)-2-(diphenylphosphino)methyl-4-methylpentan-1-amine | Phosphinylation & Deprotection | 85 |

Experimental Protocol: Synthesis of D-Leucinol

-

A solution of this compound (3.91 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (1.52 g, 40 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

The reaction is carefully quenched by the successive dropwise addition of water (1.5 mL), 15% aqueous sodium hydroxide (1.5 mL), and water (4.5 mL).

-

The resulting white precipitate is filtered off and washed with THF (3 x 20 mL).

-

The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give D-leucinol as a colorless oil.

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its applications range from the diastereoselective synthesis of biologically important scaffolds like β-lactams to its use as a precursor for chiral ligands in asymmetric catalysis. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this valuable chiral molecule in the development of new pharmaceuticals and fine chemicals.